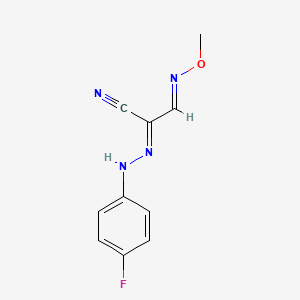

(E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

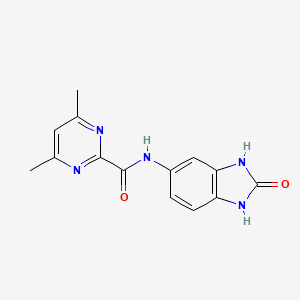

(E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C10H9FN4O and its molecular weight is 220.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chelation and Metal Recognition

A series of fluoroionophores, based on diamine-salicylaldehyde (DS) derivatives, have been developed to study their spectral diversity upon interaction with various metal cations. These compounds exhibit specific chelating behaviors towards Zn+2 and Cd+2, showing potential applications in cellular metal staining through fluorescence methods. The anionic-dependent metal binding behavior, facilitated by the pyridine moiety, suggests these fluoroionophores could be used for selective metal detection and analysis in complex mixtures (Hong et al., 2012).

Synthesis of Fluorinated Compounds

The research on versatile 2-fluoroacrylic building blocks for synthesizing fluorine-bearing heterocyclic compounds, such as pyrazolones and pyrimidines, highlights the chemical versatility and reactivity of fluorinated compounds. These studies provide insight into how specific fluorinated compounds can be used as precursors or intermediates in the synthesis of complex organic molecules, offering applications in pharmaceuticals, agrochemicals, and material science (Shi et al., 1996).

Cyanide Detection

Research on the highly selective detection of cyanide through latent fluorescence probes based on hydroxyphenylsalicylimine illustrates the compound's potential application in environmental monitoring and safety. The probe's sensitivity to cyanide, with a micromolar limit of detection, demonstrates its utility in detecting cyanide in aqueous solutions, which is crucial for water quality assessments and industrial process monitoring (Yoo et al., 2015).

Antimicrobial Activity

The synthesis of novel Schiff bases using derivatives of (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide showcases the antimicrobial potential of these compounds. The identification of derivatives with significant antimicrobial activity against various pathogens indicates the role such compounds can play in developing new antimicrobial agents, contributing to the fight against drug-resistant bacterial infections (Puthran et al., 2019).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide involves the reaction of 4-fluoroaniline with ethyl cyanoacetate to form ethyl 2-(4-fluorophenylamino)acrylate, which is then reacted with hydroxylamine hydrochloride to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide. This compound is then reacted with hydrazine hydrate and cyanogen bromide to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide.", "Starting Materials": [ "4-fluoroaniline", "ethyl cyanoacetate", "hydroxylamine hydrochloride", "hydrazine hydrate", "cyanogen bromide" ], "Reaction": [ "Step 1: 4-fluoroaniline is reacted with ethyl cyanoacetate in the presence of a base such as sodium ethoxide to form ethyl 2-(4-fluorophenylamino)acrylate.", "Step 2: Ethyl 2-(4-fluorophenylamino)acrylate is then reacted with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide.", "Step 3: (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanamide is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide.", "Step 4: Cyanogen bromide is then added to (E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazide in the presence of a base such as triethylamine to form the final product, (E,2E)-N-(4-fluorophenyl)-2-(methoxyimino)ethanecarbohydrazonoyl cyanide." ] } | |

CAS-Nummer |

338959-78-7 |

Molekularformel |

C10H9FN4O |

Molekulargewicht |

220.20 g/mol |

IUPAC-Name |

N-(4-fluoroanilino)-2-methoxyiminoethanimidoyl cyanide |

InChI |

InChI=1S/C10H9FN4O/c1-16-13-7-10(6-12)15-14-9-4-2-8(11)3-5-9/h2-5,7,14H,1H3 |

InChI-Schlüssel |

CSFLGSOXYCWIQF-UHFFFAOYSA-N |

SMILES |

CON=CC(=NNC1=CC=C(C=C1)F)C#N |

Kanonische SMILES |

CON=CC(=NNC1=CC=C(C=C1)F)C#N |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2888776.png)

![3-((4-chlorophenyl)sulfonyl)-2-imino-1,10-dimethyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2888777.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2888778.png)

![5-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888779.png)

![5-(3,4-dichlorobenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2888786.png)

![Methyl 3-[4-(benzoylamino)phenoxy]-2-thiophenecarboxylate](/img/structure/B2888788.png)

![4-(indolin-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2888790.png)

![2-((3-methylbenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2888791.png)

![N-(2-hydroxy-4-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2888798.png)